GLP-2 (rat) -

GLP-2 (rat)

Catalog Number: EVT-1450935
CAS Number:
Molecular Formula: C166H256N44O56S
Molecular Weight: 3796.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Glucagon-like peptide 2 (GLP-2) is a 33-amino acid peptide hormone primarily produced by enteroendocrine L cells, located predominantly in the distal ileum and colon of the gastrointestinal tract. [, , ] GLP-2 is released in response to nutrient ingestion, particularly carbohydrates and lipids. [, ] Its primary role is to promote intestinal growth and adaptation, particularly following injury or resection. [, , , , , , , , ] This effect is mediated by the GLP-2 receptor (GLP-2R), a G protein-coupled receptor expressed in various tissues, including the intestine, brain, and peripheral organs. [, , , , , , , ]

Future Directions
  • Optimizing GLP-2 Analogs: Future research should focus on developing novel GLP-2 analogs with enhanced potency, prolonged half-life, and improved pharmacokinetic profiles to optimize therapeutic efficacy. []

  • Defining CNS Actions: Further investigation is needed to fully elucidate the role of GLP-2 in the CNS, including its effects on appetite regulation, neuroprotection, and potential involvement in neurodegenerative diseases. [, ]

  • Exploring Extraintestinal Effects: The discovery of GLP-2R expression in various peripheral tissues, such as the liver, warrants further exploration of potential roles for GLP-2 beyond the gastrointestinal tract. []

  • Clinical Translation: While promising, further clinical trials are needed to fully evaluate the efficacy and safety of GLP-2-based therapies for treating various intestinal disorders and potentially other conditions. [, , ]

Glucagon-like peptide 2 (human)

Compound Description: Glucagon-like peptide 2 (human) is a 33-amino acid peptide hormone, structurally similar to Glucagon-like peptide 2 (rat), that plays a crucial role in intestinal growth, nutrient absorption, and mucosal integrity. []

Relevance: Glucagon-like peptide 2 (human) is highly homologous to Glucagon-like peptide 2 (rat), exhibiting similar biological activities and acting as an agonist on the GLP-2 receptor. The two peptides share a high degree of sequence homology, differing only in a few amino acid residues. Research often investigates the effects of the human variant as a model for understanding the function and therapeutic potential of Glucagon-like peptide 2 (rat) in related species. []

Teduglutide

Compound Description: Teduglutide (also known as Gattex) is a synthetic analogue of Glucagon-like peptide 2 (human) designed for therapeutic use in humans. It is a 33-amino acid peptide with increased resistance to enzymatic degradation, resulting in a prolonged half-life compared to native GLP-2. Teduglutide is approved for the treatment of Short Bowel Syndrome (SBS) to improve intestinal absorption and reduce the need for parenteral nutrition. [, ]

Relevance: Teduglutide is structurally analogous to both Glucagon-like peptide 2 (human) and Glucagon-like peptide 2 (rat). The prolonged half-life and therapeutic efficacy of teduglutide offer insights into potential treatment strategies for intestinal dysfunction in humans and other species, including rats. [, ]

Glepaglutide

Compound Description: Glepaglutide is another long-acting synthetic analogue of Glucagon-like peptide 2 (human) designed for therapeutic use in humans. Similar to teduglutide, it exhibits greater resistance to enzymatic degradation compared to native GLP-2, allowing for less frequent dosing. Glepaglutide is currently under investigation for the treatment of SBS and other conditions associated with intestinal failure. []

Relevance: Glepaglutide shares structural similarities with Glucagon-like peptide 2 (human) and Glucagon-like peptide 2 (rat) and acts as an agonist of the GLP-2 receptor. Comparing and contrasting the pharmacokinetic and pharmacodynamic properties of glepaglutide with other GLP-2 analogues, including potential differences in receptor selectivity and downstream signaling pathways, can help understand the structure-activity relationship of this class of compounds. []

HM15912

Compound Description: HM15912 represents a novel, long-acting Glucagon-like peptide 2 analogue currently being investigated for its therapeutic potential in treating SBS. This analogue displays a significantly extended half-life compared to teduglutide and other available GLP-2 analogues, enabling less frequent dosing regimens. Preclinical studies demonstrated the efficacy of HM15912 in promoting intestinal growth in rodent models of SBS, suggesting its potential as a future therapeutic option for individuals with intestinal failure. []

Relevance: As a Glucagon-like peptide 2 analogue, HM15912 shares structural characteristics with Glucagon-like peptide 2 (rat) and other GLP-2 analogues. Investigating the structural modifications in HM15912 that contribute to its prolonged half-life can guide the development of novel GLP-2 analogues with improved pharmacokinetic and therapeutic profiles in both humans and other species, including rats. []

[Gly2]GLP-2

Compound Description: [Gly2]GLP-2 is a synthetic analogue of Glucagon-like peptide 2 modified for increased stability and resistance to degradation. This analogue exhibits potent intestinotrophic effects, promoting intestinal growth and repair in various animal models. [, ]

Relevance: [Gly2]GLP-2 shares structural similarities with Glucagon-like peptide 2 (rat) and functions as a potent agonist of the GLP-2 receptor. The use of [Gly2]GLP-2 in research allows for more extended and consistent exposure compared to native GLP-2, enabling better evaluation of long-term therapeutic benefits in animal models of intestinal disease and injury. [, ]

Glucagon-like peptide-2(3-33)

Compound Description: Glucagon-like peptide-2(3-33) is a naturally occurring, truncated form of Glucagon-like peptide 2 that acts as an antagonist at the GLP-2 receptor. It is generated from the enzymatic cleavage of GLP-2 by dipeptidyl peptidase IV (DPP-IV), a ubiquitous enzyme found in various tissues, including the gut and circulation. Unlike full-length GLP-2, GLP-2(3-33) does not activate the GLP-2 receptor and can block the effects of GLP-2 by competing for receptor binding. [, , ]

Relevance: Glucagon-like peptide-2(3-33) is structurally similar to Glucagon-like peptide 2 (rat), but with an N-terminal truncation resulting in receptor antagonist activity. The presence of GLP-2(3-33) and its impact on GLP-2 signaling highlight the complexities of GLP-2 biology and the need to consider both agonistic and antagonistic interactions at the receptor level. [, , ]

Glucagon-like peptide-2(11-33)

Compound Description: Glucagon-like peptide-2(11-33) is a synthetically produced, truncated form of Glucagon-like peptide 2 identified as a potent GLP-2 receptor antagonist. This truncated peptide exhibits minimal intrinsic agonistic activity while effectively blocking the receptor, offering a valuable tool for investigating the pharmacology of the GLP-2R. []

Relevance: As a truncated form of Glucagon-like peptide 2, GLP-2(11-33) shares structural features with Glucagon-like peptide 2 (rat) but acts as a more potent antagonist compared to the naturally occurring GLP-2(3-33). This characteristic makes GLP-2(11-33) a valuable tool for dissecting the molecular mechanisms underlying GLP-2R activation and identifying novel therapeutic approaches for targeting this receptor. []

Glucagon-like peptide 1

Compound Description: Glucagon-like peptide 1 (GLP-1) is a 30-amino acid peptide hormone secreted from intestinal L-cells in response to nutrient ingestion. It plays a crucial role in glucose homeostasis by stimulating insulin secretion from pancreatic beta-cells, suppressing glucagon release, and slowing gastric emptying. GLP-1 receptors are also found in the brain, where GLP-1 exerts anorectic effects. [, , ]

Relevance: Glucagon-like peptide 1 shares a common precursor, proglucagon, with Glucagon-like peptide 2 (rat), and the two peptides exhibit some structural similarities. While GLP-1 exhibits distinct physiological roles, understanding the interplay between GLP-1 and GLP-2 signaling in the gut and other tissues is crucial due to their shared origin and potential for overlapping or synergistic effects. [, , ]

Exendin-4

Compound Description: Exendin-4, a 39-amino acid peptide isolated from the saliva of the Gila monster, exhibits significant homology to Glucagon-like peptide 1 (GLP-1). Exendin-4 acts as a potent GLP-1 receptor agonist, demonstrating a longer half-life than native GLP-1 due to its resistance to degradation by dipeptidyl peptidase IV (DPP-IV). This property has led to the development of exendin-4 as a therapeutic agent for type 2 diabetes, marketed under the brand name Byetta. []

Relevance: While not directly acting on the GLP-2 receptor, exendin-4 is structurally similar to Glucagon-like peptide 1, which shares a common precursor with Glucagon-like peptide 2 (rat). Studying the effects of exendin-4 on GLP-1 receptor signaling in the context of GLP-2 research can provide insights into the potential interactions and crosstalk between these two important gut hormone systems. []

Exendin-(9-39)

Compound Description: Exendin-(9-39) is a synthetic analogue of exendin-4 designed to act as a potent and specific antagonist of the Glucagon-like peptide 1 (GLP-1) receptor. It effectively blocks the binding and signaling of GLP-1, allowing researchers to investigate the specific roles of GLP-1 receptor activation in various physiological processes. [, ]

Relevance: Although exendin-(9-39) does not directly target the GLP-2 receptor, its ability to specifically inhibit GLP-1 receptor signaling is valuable in studies investigating the potential interplay between the GLP-1 and GLP-2 systems. By blocking GLP-1R signaling, researchers can determine the specific contribution of GLP-2 signaling in experimental models. [, ]

Source

The primary source of glucagon-like peptide-2 in rats is the enteroendocrine L-cells located in the distal small intestine and colon. Additionally, it is also secreted by neurons in the brainstem that innervate hypothalamic regions, indicating a central role in appetite regulation and energy homeostasis .

Classification

Glucagon-like peptide-2 belongs to the glucagon family of peptides, which also includes glucagon and glucagon-like peptide-1. These peptides are encoded by the proglucagon gene and share structural similarities, although they have distinct biological functions. Glucagon-like peptide-2 is classified as an incretin hormone due to its role in enhancing insulin secretion in response to nutrient ingestion.

Synthesis Analysis

Methods

The synthesis of glucagon-like peptide-2 involves several biochemical techniques. Initially, the gene encoding glucagon-like peptide-2 can be cloned into an expression vector for recombinant production. For example, researchers have successfully synthesized the complete GLP-2 gene using plasmid constructs that allow for expression in yeast systems .

Technical Details

  1. Gene Cloning: The GLP-2 gene is synthesized based on known sequences and cloned into vectors such as pYES2/CT for expression.
  2. Transformation: The plasmid containing GLP-2 is transformed into Saccharomyces cerevisiae using chemical methods.
  3. Protein Expression: The yeast is cultured to express the GLP-2 protein, which can then be purified using techniques such as sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) for analysis .
Molecular Structure Analysis

Structure

Glucagon-like peptide-2 consists of 33 amino acids with a specific sequence that determines its biological activity. The structure includes an N-terminal region that is crucial for receptor binding and activation.

Data

The molecular weight of glucagon-like peptide-2 is approximately 3,726 Da. It has been characterized using high-performance liquid chromatography (HPLC) to determine its purity and concentration in biological samples .

Chemical Reactions Analysis

Reactions

Glucagon-like peptide-2 undergoes enzymatic degradation primarily by dipeptidyl peptidase IV, which cleaves it into two main forms: GLP-2 (1–33) and GLP-2 (3–33). These forms retain some biological activity but are less potent than the full-length peptide.

Technical Details

  1. Degradation: The degradation process involves cleavage at specific sites within the GLP-2 molecule.
  2. Analysis: Techniques such as HPLC are employed to separate and quantify the different forms of GLP-2 present in plasma samples .
Mechanism of Action

Process

Glucagon-like peptide-2 exerts its effects primarily through binding to specific receptors located in both peripheral tissues and the central nervous system. Upon binding to its receptor, GLP-2 activates intracellular signaling pathways that lead to various physiological responses.

Data

Research indicates that GLP-2 enhances intestinal mucosal growth by promoting cell proliferation and reducing apoptosis in enterocytes. It also plays a role in regulating food intake through central mechanisms involving hypothalamic signaling pathways .

Physical and Chemical Properties Analysis

Physical Properties

Glucagon-like peptide-2 is a water-soluble peptide that exhibits stability under physiological conditions but is sensitive to enzymatic degradation.

Chemical Properties

  1. Solubility: Highly soluble in aqueous solutions.
  2. Stability: Stability can be influenced by factors such as pH and temperature.
  3. Biological Activity: Retains activity when administered via various routes, including intravenous and subcutaneous injections .
Applications

Scientific Uses

Glucagon-like peptide-2 has several applications in scientific research:

  1. Intestinal Health: Studied for its potential therapeutic effects on conditions such as inflammatory bowel disease due to its ability to enhance mucosal healing.
  2. Metabolic Disorders: Investigated for its role in glucose metabolism and insulin sensitivity, making it a target for diabetes research.
  3. Appetite Regulation: Explored for potential applications in obesity treatment due to its effects on food intake regulation .

Properties

Product Name

GLP-2 (rat)

IUPAC Name

(2S)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]butanedioic acid

Molecular Formula

C166H256N44O56S

Molecular Weight

3796.1 g/mol

InChI

InChI=1S/C166H256N44O56S/c1-22-77(11)126(157(257)187-96(45-47-115(169)217)142(242)208-131(84(18)214)162(262)185-94(43-34-35-50-167)141(241)203-129(80(14)25-4)160(260)210-132(85(19)215)163(263)201-112(165(265)266)67-125(232)233)204-152(252)101(55-76(9)10)190-146(246)104(58-89-68-177-93-42-33-32-41-91(89)93)193-148(248)106(61-117(171)219)200-158(258)127(78(12)23-2)205-153(253)103(57-88-39-30-27-31-40-88)191-150(250)110(65-123(228)229)196-138(238)95(44-36-51-176-166(173)174)186-161(261)130(83(17)213)207-135(235)82(16)181-143(243)99(53-74(5)6)189-147(247)105(60-116(170)218)195-151(251)111(66-124(230)231)197-144(244)100(54-75(7)8)199-159(259)128(79(13)24-3)206-164(264)133(86(20)216)209-154(254)107(62-118(172)220)194-140(240)98(49-52-267-21)184-139(239)97(46-48-120(222)223)183-149(249)109(64-122(226)227)198-156(256)114(72-212)202-145(245)102(56-87-37-28-26-29-38-87)192-155(255)113(71-211)182-119(221)70-178-137(237)108(63-121(224)225)188-134(234)81(15)180-136(236)92(168)59-90-69-175-73-179-90/h26-33,37-42,68-69,73-86,92,94-114,126-133,177,211-216H,22-25,34-36,43-67,70-72,167-168H2,1-21H3,(H2,169,217)(H2,170,218)(H2,171,219)(H2,172,220)(H,175,179)(H,178,237)(H,180,236)(H,181,243)(H,182,221)(H,183,249)(H,184,239)(H,185,262)(H,186,261)(H,187,257)(H,188,234)(H,189,247)(H,190,246)(H,191,250)(H,192,255)(H,193,248)(H,194,240)(H,195,251)(H,196,238)(H,197,244)(H,198,256)(H,199,259)(H,200,258)(H,201,263)(H,202,245)(H,203,241)(H,204,252)(H,205,253)(H,206,264)(H,207,235)(H,208,242)(H,209,254)(H,210,260)(H,222,223)(H,224,225)(H,226,227)(H,228,229)(H,230,231)(H,232,233)(H,265,266)(H4,173,174,176)/t77-,78-,79-,80-,81-,82-,83+,84+,85+,86+,92-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,126-,127-,128-,129-,130-,131-,132-,133-/m0/s1

InChI Key

JPRUMPQGPCFDGW-CWHSZFSPSA-N

SMILES

CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CO)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC5=CNC=N5)N

Synonyms

GLP-2 (RAT);PROGLUCAGON (126-158) (RAT);GLUCAGON-LIKE PEPTIDE II RAT;GLUCAGON-LIKE PEPTIDE 2 (RAT);M.W. 3796.17 C166H256N44O56S;PREPROGLUCAGON (146-178) (RAT);HADGSFSDEMNTILDNLATRDFINWLIQTKITD;Glucagon-Like Peptide 2 (rat), Proglucagon (126-158) (rat), Preproglucagon (146-178) (rat);GLP-2 (rat) Glucagon-Like Peptide 2 (rat), Proglucagon (126-158) (rat), Preproglucagon (146-178) (rat);HIS-ALA-ASP-GLY-SER-PHE-SER-ASP-GLU-MET-ASN-THR-ILE-LEU-ASP-ASN-LEU-ALA-THR-ARG-ASP-PHE-ILE-ASN-TRP-LEU-ILE-GLN-THR-LYS-ILE-THR-ASP

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CO)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC5=CNC=N5)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC5=CNC=N5)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.